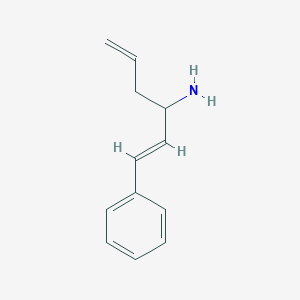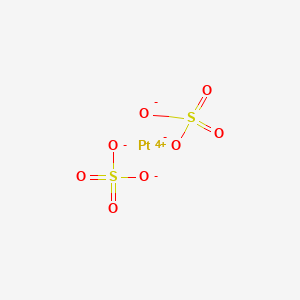
Platinum(4+) disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(4+) disulfate is a chemical compound consisting of platinum in the +4 oxidation state and sulfate ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is often studied for its reactivity and stability under different conditions.
准备方法
Synthetic Routes and Reaction Conditions
Platinum(4+) disulfate can be synthesized through several methods. One common approach involves the oxidation of platinum(II) compounds in the presence of sulfuric acid. For example, platinum(II) sulfate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate to form this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity. Industrial production also requires careful handling and disposal of by-products to minimize environmental impact.
化学反应分析
Types of Reactions
Platinum(4+) disulfate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to lower oxidation states of platinum, such as platinum(II) or elemental platinum.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and hydrogen gas, as well as ligands such as ammonia and chloride ions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield platinum(II) compounds or elemental platinum, while substitution reactions may produce various platinum complexes with different ligands.
科学研究应用
Chemistry
In chemistry, platinum(4+) disulfate is used as a precursor for synthesizing other platinum compounds. Its reactivity makes it valuable for studying catalytic processes and developing new catalysts for industrial applications.
Biology and Medicine
In the biomedical field, platinum compounds are known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs. Its ability to interact with biological molecules and inhibit cell growth makes it a promising candidate for cancer therapy.
Industry
In industry, this compound is used in the production of advanced materials, including catalysts for chemical reactions and components for electronic devices. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of platinum(4+) disulfate involves its ability to interact with other molecules and facilitate chemical reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. This property is particularly useful in cancer treatment, where platinum compounds are used to target and kill cancer cells.
相似化合物的比较
Similar Compounds
Palladium disulfide: Similar to platinum(4+) disulfate, palladium disulfide is a compound of palladium and sulfur. It has different reactivity and applications compared to platinum compounds.
Platinum(II) sulfate: This compound contains platinum in the +2 oxidation state and has different chemical properties and reactivity compared to this compound.
Uniqueness
This compound is unique due to its high oxidation state and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it valuable for research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it valuable for scientific research, industrial applications, and potential medical uses. Ongoing studies continue to explore its full range of applications and benefits.
属性
CAS 编号 |
7446-29-9 |
|---|---|
分子式 |
O8PtS2 |
分子量 |
387.2 g/mol |
IUPAC 名称 |
platinum(4+);disulfate |
InChI |
InChI=1S/2H2O4S.Pt/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |
InChI 键 |
RWCXPNDNVXIVAU-UHFFFAOYSA-J |
规范 SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
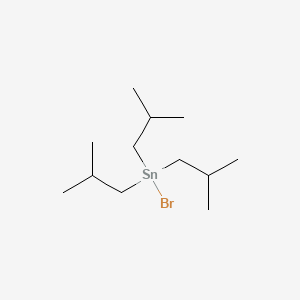

![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
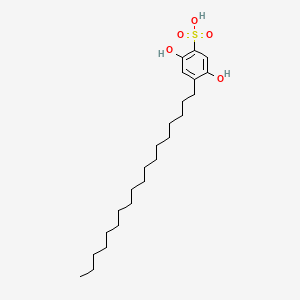
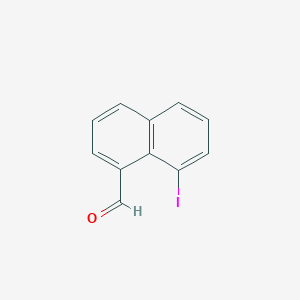
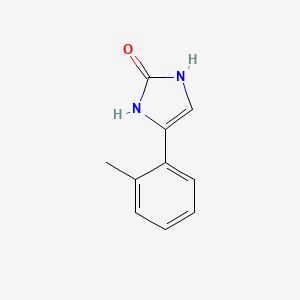
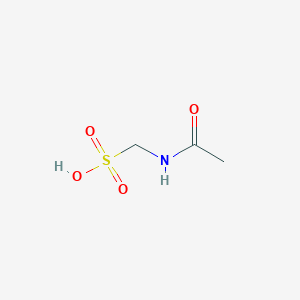
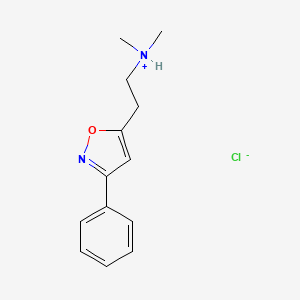
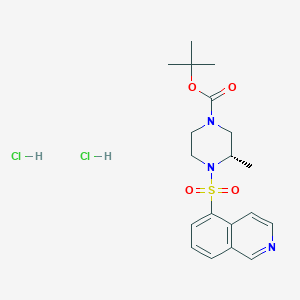
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
